2-(Phenoxymethyl)pyrimidin-4-amine
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Overview
Description
2-(Phenoxymethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H11N3O. It is a pyrimidine derivative, characterized by the presence of a phenoxymethyl group attached to the second position of the pyrimidine ring and an amine group at the fourth position.
Mechanism of Action
Target of Action
The primary target of 2-(Phenoxymethyl)pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs) . CDKs are crucial protein-serine/threonine kinases that belong to the CMGC family . They play a significant role in regulating cell cycles and transcriptions .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle and transcription pathways . This can lead to downstream effects such as the prevention of cell proliferation . In the context of anti-inflammatory effects, pyrimidines inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This is particularly relevant in the context of its antitumor activity, where it has been shown to have potent effects against human breast cancer cells and human gastric cancer cells .
Biochemical Analysis
Biochemical Properties
They are involved in multiple cellular processes that maintain cell growth and metabolism
Cellular Effects
Pyrimidines are known to play a crucial role in cellular processes such as DNA and RNA biosynthesis, glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidines are involved in de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Phenoxymethyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Phenoxymethyl)pyrimidine: Similar in structure but lacks the amine group at the fourth position.
4-Aminopyrimidine: Contains an amine group at the fourth position but lacks the phenoxymethyl group.
2-Phenoxypyrimidine: Similar in structure but lacks the methyl group in the phenoxymethyl moiety.
Uniqueness
2-(Phenoxymethyl)pyrimidin-4-amine is unique due to the presence of both the phenoxymethyl and amine groups, which confer specific chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(phenoxymethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLSQFDJSBPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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